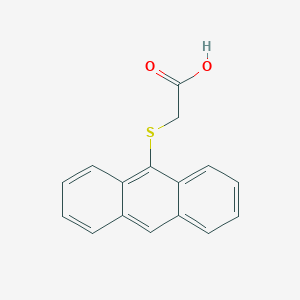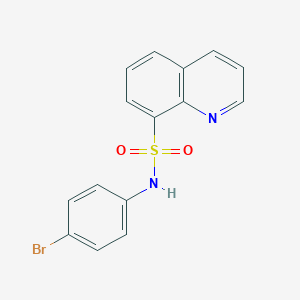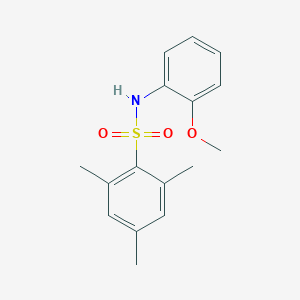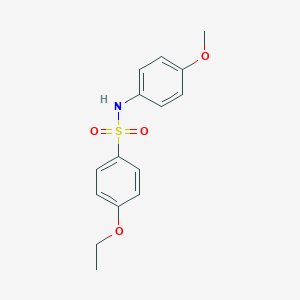![molecular formula C16H18ClN3 B281844 4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. TFMPP is known for its hallucinogenic effects and is often used in combination with other drugs such as benzodiazepines.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline and its derivatives have been studied for their synthesis and structural properties. For example, a practical synthetic method for related compounds like S(-)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol was reported, highlighting the advantages of available starting materials and low-cost operation (Xiong Jun, 2001). Additionally, theoretical and experimental investigations into the structural and electronic properties of similar compounds, such as 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, have been conducted, providing insights into their molecular and biological properties (Muzzaffar A Bhat et al., 2018).
Biological Activities and Applications
The compound and its derivatives have been studied for various biological activities. Research on new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, featuring piperazines and anilines, identified potential hypoxic-cytotoxic agents, suggesting their relevance in therapeutic applications (M. Ortega et al., 2000). Furthermore, compounds like N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides were synthesized and evaluated for their inhibitory potential against tyrosinase and melanin, indicating their potential in depigmentation drug development (H. Raza et al., 2019).
Anticancer and Antituberculosis Studies
Various derivatives of 4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline have been synthesized and screened for their anticancer and antituberculosis activities. For instance, studies on 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells showed promising antiproliferative agents (L. Yurttaş et al., 2014). Additionally, synthesized derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed significant antituberculosis and anticancer activity, highlighting their potential in medical applications (S. Mallikarjuna et al., 2014).
Propriétés
Formule moléculaire |
C16H18ClN3 |
|---|---|
Poids moléculaire |
287.79 g/mol |
Nom IUPAC |
4-[4-(3-chlorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H18ClN3/c17-13-2-1-3-16(12-13)20-10-8-19(9-11-20)15-6-4-14(18)5-7-15/h1-7,12H,8-11,18H2 |
Clé InChI |
IBQKAPDMHHRMRH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281766.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281768.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)
![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
![2-Hydroxy-5-[(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B281782.png)

![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)




![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)